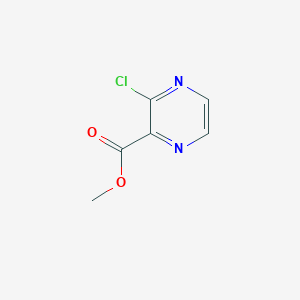

Methyl 3-chloropyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXOFWYPCZOGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364061 | |

| Record name | Methyl 3-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27825-21-4 | |

| Record name | 2-Pyrazinecarboxylic acid, 3-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27825-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Chloropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique electronic and structural features make it a valuable intermediate in the development of novel pharmaceuticals, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development. Detailed experimental protocols and spectral data are presented to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 27825-21-4 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | White to Orange to Green powder to lump | [1] |

| Melting Point | 31-33 °C | |

| Boiling Point | 89 °C at 2 mmHg | |

| Purity | >98.0% (GC) | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.65 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 4.05 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 163.8, 149.5, 145.3, 144.8, 142.1, 53.5.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption peaks:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3080 | C-H (aromatic) |

| ~2950 | C-H (methyl) |

| ~1730 | C=O (ester) |

| ~1560, 1480 | C=C, C=N (aromatic ring) |

| ~1250, 1100 | C-O (ester) |

| ~850 | C-Cl |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 172 and an M+2 peak at m/z = 174 with a ratio of approximately 3:1, characteristic of the presence of a chlorine atom. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbonyl group (-CO, m/z = 28).

Synthesis and Purification

This compound is typically synthesized via the esterification of 3-chloropyrazine-2-carboxylic acid.

Experimental Protocol: Synthesis

Materials:

-

3-chloropyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or other esterification agent

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 3-chloropyrazine-2-carboxylic acid in anhydrous methanol, slowly add thionyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrazine ring and the presence of a good leaving group (chloride).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility in constructing diverse molecular scaffolds. The electron-withdrawing nature of the adjacent ester group and the nitrogen atoms in the pyrazine ring activates the C-Cl bond towards nucleophilic attack.[3][4] The general mechanism for the SNAr reaction is depicted below.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Applications in Drug Discovery and Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of various pyrazine-based compounds with therapeutic potential.

Kinase Inhibitors in Oncology

Many pyrazine derivatives function as kinase inhibitors by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) and other intracellular kinases.[5][6] This inhibition can disrupt signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7] For example, pyrazine-based compounds have been shown to target VEGFR, EGFR, and JAK kinases.[5]

Caption: Simplified signaling pathway showing the inhibition of receptor tyrosine kinases by pyrazine derivatives.

Antimicrobial Agents

Derivatives of this compound have been investigated for their antimicrobial properties. For instance, aminodehalogenation of the related 3-chloropyrazine-2-carboxamide has yielded compounds with significant activity against Mycobacterium tuberculosis.[8] These compounds are thought to act by inhibiting essential enzymes in the bacterial cell wall synthesis or other vital metabolic pathways.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the development of new therapeutic agents. Its well-defined reactivity, especially in nucleophilic aromatic substitution reactions, allows for the facile introduction of various functional groups, leading to a diverse range of derivatives. The demonstrated biological activities of these derivatives, especially as kinase inhibitors and antimicrobial agents, underscore the importance of this compound in modern drug discovery and development. This guide provides a foundational understanding of its chemical properties and experimental procedures to aid researchers in its effective utilization.

References

- 1. This compound | 27825-21-4 | TCI Deutschland GmbH [tcichemicals.com]

- 2. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry-online.com [chemistry-online.com]

- 4. google.com [google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic route for Methyl 3-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the esterification of 3-hydroxypyrazine-2-carboxylic acid, followed by a chlorination reaction. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the esterification of 3-hydroxypyrazine-2-carboxylic acid to its corresponding methyl ester. The subsequent step is the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent.

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxypyrazine-2-carboxylate

This procedure details the esterification of 3-hydroxypyrazine-2-carboxylic acid using thionyl chloride in methanol. This method is adapted from a similar synthesis of methyl 5-chloropyrazine-2-carboxylate[1].

Protocol:

-

To a flask containing methanol (5 L), add thionyl chloride (152 mL, 2.08 mol) dropwise at -20°C[1].

-

After the addition is complete, stir the mixture at this temperature for an additional 30 minutes[1].

-

Add 3-hydroxypyrazine-2-carboxylic acid (100 g, 714 mmol) to the mixture[1].

-

Heat the reaction mixture to reflux and maintain for 2 hours[1].

-

After the reaction is complete, concentrate the mixture in vacuo[1].

-

Recrystallize the resulting residue from methanol (400 mL) to yield the pure Methyl 3-hydroxypyrazine-2-carboxylate[1].

Step 2: Synthesis of this compound

This protocol describes the chlorination of Methyl 3-hydroxypyrazine-2-carboxylate using phosphorus oxychloride (POCl₃). This procedure is based on the chlorination of a structurally similar compound[1].

Protocol:

-

In a reaction flask, combine Methyl 3-hydroxypyrazine-2-carboxylate (50 g, 324 mmol) and phosphorus oxychloride (500 mL, 5.36 mol)[1].

-

Heat the mixture at reflux for 1.5 hours[1].

-

Upon completion, carefully pour the reaction mixture onto ice[1].

-

Extract the aqueous mixture with diethyl ether (4 x 500 mL)[1].

-

Combine the organic layers and concentrate in vacuo[1].

-

Recrystallize the residue from toluene to obtain the final product, this compound[1].

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions for the Synthesis of Methyl 3-hydroxypyrazine-2-carboxylate

| Reagent/Parameter | Quantity | Molar Amount | Role |

| 3-Hydroxypyrazine-2-carboxylic acid | 100 g | 714 mmol | Starting Material |

| Methanol | 5 L | - | Solvent/Reagent |

| Thionyl Chloride | 152 mL | 2.08 mol | Esterification Reagent |

| Reaction Temperature | -20°C to Reflux | - | Condition |

| Reaction Time | 2.5 hours | - | Condition |

| Product Yield | 71 g | 464 mmol (65%) | Product |

Data adapted from a similar synthesis[1].

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent/Parameter | Quantity | Molar Amount | Role |

| Methyl 3-hydroxypyrazine-2-carboxylate | 50 g | 324 mmol | Starting Material |

| Phosphorus Oxychloride | 500 mL | 5.36 mol | Chlorinating Agent |

| Reaction Temperature | Reflux | - | Condition |

| Reaction Time | 1.5 hours | - | Condition |

| Product Yield | 30.8 g | 178 mmol (55%) | Product |

Data adapted from a similar synthesis[1].

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to Methyl 3-chloropyrazine-2-carboxylate (CAS: 27825-21-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropyrazine-2-carboxylate, with CAS number 27825-21-4, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic and structural characteristics, stemming from the chlorinated pyrazine core, render it a versatile intermediate for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and visual representations of synthetic pathways are included to facilitate its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 27825-21-4 | [1][2][3][4] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][3][4] |

| Molecular Weight | 172.57 g/mol | [1][2][4] |

| Appearance | White to Orange to Green powder to lump | [1] |

| Melting Point | 31-32 °C | [1] |

| Boiling Point | 89 °C at 2 mmHg | [1] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -2.33 ± 0.10 (Predicted) | [1] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Mass Spectrometry (MS): In liquid chromatography-mass spectrometry (LRMS), the molecular ion peak (M+H)⁺ has been measured at m/z 173.0, which is consistent with the theoretical value.[1]

-

Infrared (IR) Spectroscopy: Similarly, IR spectral data can be sourced from commercial suppliers. The IR spectra of related pyrazine derivatives show characteristic peaks for the amide and carbonyl groups.[6]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid. Its reactivity is dominated by the electrophilic nature of the pyrazine ring and the susceptibility of the chlorine atom to nucleophilic substitution.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the esterification of 3-chloropyrazine-2-carboxylic acid.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-chloropyrazine-2-carboxylic acid[1]

-

Dissolve 3-chloropyrazine-2-carboxylic acid (100 mg, 0.63 mmol) in a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (2 mL : 2 mL) at room temperature.

-

To this solution, add trimethylsilyl diazomethane (TMSCHN₂, 0.47 mL, 0.95 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, quench the reaction by adding acetic acid (0.2 mL).

-

Dilute the reaction mixture with distilled water (2 mL).

-

Extract the aqueous phase with dichloromethane (4 mL × 3).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield this compound as a colorless oil (100 mg).

Key Reactions

The primary reactivity of this compound involves the nucleophilic substitution of the chlorine atom at the 3-position. This makes it a valuable precursor for a variety of substituted pyrazines.

Aminodehalogenation: A notable reaction is its use in aminodehalogenation, where the chloro group is displaced by an amine. This reaction is fundamental to the synthesis of various biologically active molecules, particularly those with antimicrobial properties.[6] The general scheme for this reaction is depicted below.

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a highly valued intermediate in the synthesis of complex organic molecules due to the versatile reactivity of its chloropyrazine core.[7]

Pharmaceutical Applications

This compound serves as a crucial starting material in the development of novel pharmaceuticals.[7]

-

Antimicrobial Agents: Derivatives of the closely related 3-chloropyrazine-2-carboxamide have demonstrated in vitro activity against Mycobacterium tuberculosis.[6] The aminodehalogenation of this class of compounds with various benzylamines has yielded a series of potent antitubercular agents.[6] Some substituted amides of pyrazine-2-carboxylic acids have also been investigated for their antimycobacterial and antifungal effects.[8]

-

Anti-inflammatory Drugs: The chloropyrazine scaffold is a component of various molecules with anti-inflammatory properties.[7]

Agrochemical Applications

Beyond pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals.[7]

-

Pesticides and Herbicides: Its structural features are incorporated into various effective pesticides and herbicides.[7]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

-

Hazard Statements: The compound is classified as a highly flammable liquid and vapor, may be corrosive to metals, and causes severe skin burns and eye damage.[1]

-

Precautionary Statements: It is essential to keep the compound away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area and wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[1] In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, rinse mouth and do not induce vomiting.[1]

Conclusion

This compound is a cornerstone building block for the synthesis of a wide range of functional molecules. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. The continued exploration of its synthetic potential is expected to lead to the discovery of new and improved therapeutic agents and agrochemicals.

References

- 1. METHYL 3-CHLORO-2-PYRAZINECARBOXYLATE | 27825-21-4 [amp.chemicalbook.com]

- 2. 27825-21-4|this compound|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound - CAS:27825-21-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. 3-CHLORO-2-PYRAZINE-CARBOXYLIC ACID(27398-39-6) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 3-chloropyrazine-2-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its pyrazine core, substituted with both an electron-withdrawing chlorine atom and a methyl ester group, offers multiple reaction sites for derivatization. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound. Furthermore, it delves into its application as a key intermediate in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors, and presents detailed experimental protocols and logical workflows relevant to its use in a research and drug development context.

Chemical Structure and Properties

This compound is a substituted pyrazine with the molecular formula C₆H₅ClN₂O₂. The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 3-position with a chlorine atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27825-21-4 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | White to orange to green powder or lump | |

| Melting Point | 31-32 °C | [1] |

| Boiling Point | 89 °C at 2 mmHg | [1] |

| Synonyms | 3-Chloro-2-pyrazinecarboxylic acid methyl ester, Methyl 3-chloro-2-pyrazinecarboxylate | [1] |

Spectral Data

Precise, experimentally verified spectral data for this compound is not widely available in public databases. However, data for the isomeric Methyl 5-chloropyrazine-2-carboxylate (CAS: 33332-25-1) provides a close approximation for the expected chemical shifts.

Table 2: Approximate ¹H NMR Spectral Data (Reference: Methyl 5-chloropyrazine-2-carboxylate)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.09 | Singlet | Pyrazine-H |

| ~8.70 | Singlet | Pyrazine-H |

| ~4.04 | Singlet | -OCH₃ |

Note: Data is for the isomer Methyl 5-chloropyrazine-2-carboxylate in CDCl₃ and serves as an estimation.[2]

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks/Fragments | Interpretation |

| Infrared (IR) | ~1730 cm⁻¹ | C=O stretch of the ester |

| ~1550-1400 cm⁻¹ | C=N and C=C stretching of the pyrazine ring | |

| ~1300-1100 cm⁻¹ | C-O stretch of the ester | |

| ~800-700 cm⁻¹ | C-Cl stretch | |

| Mass Spectrometry (MS) | m/z = 172/174 | Molecular ion peak (M⁺) with characteristic 3:1 isotopic pattern for chlorine |

| m/z = 141/143 | Loss of -OCH₃ | |

| m/z = 113/115 | Loss of -COOCH₃ |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid precursor, 3-chloropyrazine-2-carboxylic acid. The reactivity of the molecule is dictated by the electrophilic nature of the pyrazine ring, further enhanced by the chlorine substituent, and the presence of the ester functionality.

Experimental Protocol: Synthesis of this compound

This protocol describes the esterification of 3-chloropyrazine-2-carboxylic acid using trimethylsilyl diazomethane.

Materials:

-

3-chloropyrazine-2-carboxylic acid

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trimethylsilyl diazomethane (2.0 M in hexanes)

-

Acetic acid

-

Distilled water

-

Saturated brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-chloropyrazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dichloromethane and methanol.[1]

-

To this stirred solution at room temperature, add trimethylsilyl diazomethane (1.5 eq) dropwise.[1]

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the cautious addition of a few drops of acetic acid until the yellow color disappears.[1]

-

Dilute the mixture with distilled water.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane.[1]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.[1]

-

Characterize the product by NMR and Mass Spectrometry. The molecular ion peak (M+H)⁺ should be observed at m/z 173.0.[1]

Reactivity Profile

The primary mode of reactivity for this compound in the context of drug development is nucleophilic aromatic substitution (SNAr) at the chlorinated position. The electron-deficient pyrazine ring facilitates the displacement of the chloride ion by various nucleophiles, such as amines, thiols, and alcohols. This reaction is a cornerstone for creating diverse libraries of pyrazine derivatives for biological screening.

Applications in Drug Discovery

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a key starting material for the synthesis of a variety of biologically active compounds.

Role as a Precursor for Kinase Inhibitors

A significant application of pyrazine-based compounds is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazine derivatives have been successfully developed as inhibitors of several kinases, including those in the RAS/MAPK pathway.

Targeting the SHP2 Signaling Pathway

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling cascade. Hyperactivation of SHP2 is implicated in various cancers. Allosteric inhibitors of SHP2 have emerged as a promising therapeutic strategy. Structure-based drug design has led to the development of potent and selective SHP2 inhibitors, many of which feature a core heterocyclic scaffold that can be derived from intermediates like this compound.

Below is a diagram illustrating the general mechanism of SHP2 inhibition and its effect on the RAS-MAPK pathway.

Caption: Inhibition of the SHP2-mediated RAS/MAPK signaling pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of pyrazine derivatives starting from this compound.

Caption: Synthetic and screening workflow for pyrazine-based drug candidates.

Conclusion

This compound is a valuable and reactive intermediate in medicinal chemistry. Its utility in constructing diverse molecular scaffolds, particularly for kinase and phosphatase inhibitors, makes it a compound of significant interest for drug discovery and development programs. The synthetic routes are accessible, and its reactivity allows for the generation of extensive compound libraries for biological evaluation. Further exploration of its applications is likely to yield novel therapeutic candidates for a range of diseases.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazine core, substituted with a chloro and a methyl carboxylate group, makes it a valuable scaffold for the synthesis of various biologically active molecules. Pyrazine derivatives are known to play a crucial role in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2] This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and situates the compound within a drug development context.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClN₂O₂ | [3][4] |

| Molecular Weight | 172.57 g/mol | [3][4] |

| Melting Point | 31-33 °C | [5] |

| Boiling Point | 89 °C at 2 mmHg | [5] |

| Density | 1.372 g/cm³ (predicted) | |

| Appearance | White to orange to green powder or lump | [3][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [5] |

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the methyl protons of the ester group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and carboxylate substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Distinct peaks are expected for the carbonyl carbon of the ester, the carbons of the pyrazine ring (with those attached to heteroatoms shifted downfield), and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

-

C=O stretching of the ester group.

-

C-O stretching of the ester group.

-

C-Cl stretching.

-

Aromatic C-H and C=N stretching of the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group, the entire ester group, or the chlorine atom.

Experimental Protocols

Detailed experimental procedures for the determination of the physical and spectral properties of organic compounds are provided below. These are general protocols and may require optimization for this compound.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of a melting point apparatus. The sample is heated at a steady rate.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or using a micro-boiling point method.

-

Apparatus Setup: For a micro method, a small amount of the liquid is placed in a test tube with an inverted capillary tube. The test tube is heated in a controlled manner.

-

Observation: The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a solid can be determined by the displacement method.

-

Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.

-

Volume Measurement: The volume of the solid is determined by measuring the volume of a liquid it displaces in a graduated cylinder.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

-

-

FT-IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing a drop to evaporate on a salt plate (e.g., KBr).

-

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

-

-

Mass Spectrometry:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

-

Ionization and Analysis: The sample is ionized (e.g., by electron impact or electrospray ionization), and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Role in Drug Discovery: Kinase Inhibitor Development Workflow

Pyrazine derivatives are prominent scaffolds in the design of kinase inhibitors, a major class of targeted therapeutics, particularly in oncology.[1][2] The general workflow for the development of a small molecule kinase inhibitor, a potential application for this compound derivatives, is illustrated below.

References

Spectroscopic and Synthetic Profile of Methyl 3-chloropyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Methyl 3-chloropyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazine derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data is a combination of reported values and predicted characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.65 | Doublet | 1H | H-5 |

| ~8.50 | Doublet | 1H | H-6 |

| ~4.00 | Singlet | 3H | -OCH₃ |

Solvent: CDCl₃. The predicted chemical shifts are based on the analysis of similar pyrazine derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~164.0 | C=O |

| ~150.0 | C-3 |

| ~145.0 | C-2 |

| ~144.5 | C-6 |

| ~143.0 | C-5 |

| ~53.0 | -OCH₃ |

Solvent: CDCl₃. The predicted chemical shifts are based on established ranges for substituted pyrazine rings and carboxylate esters.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1735-1715 | Strong | C=O Stretch (Ester) |

| 1580-1450 | Medium-Strong | C=N and C=C Ring Stretching |

| 1300-1200 | Strong | C-O Stretch (Ester) |

| 850-750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 172/174 | ~3:1 | [M]⁺ (Molecular Ion) |

| 173/175 | - | [M+H]⁺ (Reported)[1] |

| 141/143 | Variable | [M-OCH₃]⁺ |

| 113/115 | Variable | [M-COOCH₃]⁺ |

The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

Experimental Protocols

Synthesis of this compound

This protocol is based on the esterification of 3-chloropyrazine-2-carboxylic acid.

Materials:

-

3-chloropyrazine-2-carboxylic acid

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Trimethylsilyl diazomethane (TMSCHN₂) (2.0 M in hexanes)

-

Acetic acid

-

Distilled water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-chloropyrazine-2-carboxylic acid (1 equivalent) in a 1:1 mixture of dichloromethane and methanol.

-

Stir the solution at room temperature.

-

Slowly add trimethylsilyl diazomethane (1.5 equivalents) dropwise to the solution. The reaction mixture will turn yellow and gas evolution will be observed.

-

Continue stirring at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the dropwise addition of acetic acid until the yellow color disappears.

-

Dilute the reaction mixture with distilled water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data is processed to show chemical shifts (δ) in parts per million (ppm).

Infrared (IR) Spectroscopy:

-

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

-

The spectrum is recorded in the range of 4000-400 cm⁻¹, and characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualized Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Evolving Landscape of Pyrazine Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The pyrazine moiety, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a wide array of biologically active compounds. Derivatives of pyrazine carboxylic acid, in particular, have garnered significant attention from researchers in drug development for their diverse pharmacological activities. This technical guide provides a comprehensive literature review of pyrazine carboxylic acid derivatives, summarizing key findings on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Synthesis of Pyrazine Carboxylic Acid Derivatives

The synthesis of pyrazine carboxylic acid derivatives typically involves the functionalization of the pyrazine ring and subsequent modification of the carboxylic acid group. A common strategy is the conversion of the carboxylic acid to an acid chloride, which can then be reacted with various nucleophiles to generate a diverse library of amides and esters.

General Synthesis of N-Phenylpyrazine-2-carboxamides

A prevalent method for the synthesis of N-phenylpyrazine-2-carboxamides involves the reaction of a pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with a substituted aniline in the presence of a base, such as pyridine, to yield the desired amide.

Experimental Protocol: General Procedure for Pyrazinecarboxamide Synthesis [1]

-

A mixture of the respective pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (5.5 mL, 75.0 mmol) in dry toluene (20 mL) is refluxed for approximately 1 hour.

-

Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.

-

The crude acyl chloride is dissolved in dry acetone (50 mL).

-

This solution is added dropwise to a stirred solution of the appropriately substituted amine (50.0 mmol) in dry pyridine (50 mL) at room temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The mixture is then poured into cold water (100 mL), and the precipitated crude amide is collected by filtration.

-

The crude product is purified by recrystallization from aqueous ethanol.

Synthesis of Pyrazinoic Acid Esters

The synthesis of pyrazinoic acid esters can be achieved through the condensation of pyrazinoic acid with various alcohols. This transformation can be facilitated by activating the carboxylic acid, for instance, by converting it to the pyrazinoyl chloride.

Experimental Protocol: Synthesis of 2-Chloroethyl Pyrazinoate

-

To a solution of pyrazinoic acid in an appropriate solvent, an activating agent such as thionyl chloride is added to form the acid chloride.

-

The resulting pyrazinoyl chloride is then reacted with 2-chloroethanol to yield 2-chloroethyl pyrazinoate.

-

The product is purified using standard chromatographic techniques.

Synthesis of Pyrazine-2-Carboxamide Derivatives via Coupling Reagents

Modern synthetic approaches often utilize coupling reagents to facilitate amide bond formation directly from the carboxylic acid, avoiding the need for the often harsh conditions of acid chloride formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are commonly employed.

Experimental Protocol: Synthesis of Pyrazine-2-Carboxamide Derivatives using T3P [2]

-

To a stirred suspension of a substituted pyrazine-2-carboxylic acid (1.0 mmol), N-heteroarylpiperazine hydrochloride (1.1 mmol), and diisopropylethylamine (3.0 mmol) in DMF (10 mL) under a nitrogen atmosphere, propylphosphonic anhydride (T3P, 1.3 mmol) is added dropwise.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

-

The organic layer is then washed, dried, and concentrated under vacuum to yield the crude product, which is further purified by column chromatography.

Biological Activities of Pyrazine Carboxylic Acid Derivatives

Pyrazine carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including antitubercular, anticancer, antiviral, and antifungal properties.

Antitubercular Activity

Pyrazinamide, a primary antitubercular drug, is a derivative of pyrazine-2-carboxamide.[1] Its mechanism of action is unique; it is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[1][3] Pyrazinoic acid is thought to disrupt membrane potential and interfere with the energy production of Mycobacterium tuberculosis, particularly in the acidic environment of infectious sites.[1][4] Research has focused on synthesizing derivatives of pyrazinamide to overcome resistance and improve efficacy.

| Compound | Target Organism | Activity | Reference |

| Pyrazinamide | Mycobacterium tuberculosis | First-line antitubercular drug | [1] |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | M. tuberculosis | IC90 = 0.819 µg/mL | [5] |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | MIC < 2.0 μmol/L | [6] |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis | MIC = 1.56 µg/mL | [6] |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis | MIC = 3.13 µg/mL | [6] |

| Derivative 1f (unspecified structure) | Mycobacterium tuberculosis | MIC = 8.0 µg/mL | [7] |

Anticancer Activity

Numerous pyrazine carboxylic acid derivatives have been investigated for their potential as anticancer agents.[8] These compounds have been shown to target various signaling pathways involved in cancer cell proliferation and survival. A notable target is the protein tyrosine phosphatase SHP2, which is a key signaling node in various oncogenic pathways.

| Compound | Cell Line | Activity (IC50) | Reference |

| P16 (a novel pyrazinoic acid derivative) | A549 (lung cancer) | 6.11 µM | [3] |

| P16 | MCF-7 (breast cancer) | 10.64 µM | [3] |

| P16 | HT-29 (colon cancer) | 14.92 µM | [3] |

| 1H-pyrazolo[3,4-b]pyrazine derivative 4b | SHP2 inhibition | 3.2 nM | [4] |

| Compound 27 (a pyrido[2,3‐b]pyrazine derivative) | HCMV | EC50 = 0.33 μM | [4] |

Antiviral Activity

Certain pyrazine carboxylic acid derivatives have been explored for their antiviral properties. Favipiravir, a pyrazinecarboxamide derivative, is an antiviral medication used to treat influenza in Japan.[9] Other studies have investigated pyrazinoic acid C-nucleosides for their activity against various viruses.

| Compound | Virus | Activity | Reference |

| Favipiravir | Influenza virus | Approved antiviral drug | [9] |

| Ethyl 3,5-dichloro-6-(beta-d-ribofuranosyl)pyrazine-2-carboxylate | Herpes viruses | Active in the micromolar range | [10] |

Antifungal Activity

The antifungal potential of pyrazine carboxylic acid derivatives has also been reported. Various derivatives have been screened against a panel of fungal strains, with some exhibiting promising activity.

| Compound | Fungal Strain | Activity (MIC) | Reference |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 3.13 µg/mL | |

| N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 µmol/mL | |

| Pyrazine carboxamide derivatives (general) | Aspergillus niger, Candida albicans | Tested at 50µg/ml |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazine carboxylic acid derivatives stem from their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Mechanism of Action of Pyrazinamide

The antitubercular drug pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase to form pyrazinoic acid.[1][3] The acidic environment within mycobacterial lesions facilitates the protonation of pyrazinoic acid, allowing it to re-enter the bacillus and accumulate, leading to the disruption of membrane transport and energy metabolism.[1][4] More recent studies suggest that pyrazinoic acid may also inhibit trans-translation by binding to the ribosomal protein S1 (RpsA) and interfere with coenzyme A synthesis by targeting the aspartate decarboxylase PanD.[1][2]

Caption: Mechanism of action of Pyrazinamide.

Inhibition of the SHP2 Signaling Pathway

Several pyrazine-based anticancer agents have been developed as allosteric inhibitors of the SHP2 protein tyrosine phosphatase. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers. Allosteric inhibitors bind to a site distinct from the active site, stabilizing an auto-inhibited conformation of SHP2 and thereby preventing its activation.

References

- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 10. Collection - Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-Nucleosides - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, History, and Core Applications

For Immediate Release

A comprehensive technical guide has been released, detailing the discovery, history, and scientific evolution of pyrazine-containing compounds. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, charting the journey of the pyrazine core from its early synthesis to its central role in modern pharmaceuticals and flavor chemistry.

The guide meticulously chronicles the milestones in pyrazine chemistry, beginning with the foundational synthesis methods that first brought this heterocyclic scaffold to the attention of the scientific community. It further explores the serendipitous discoveries and targeted research that have led to the development of life-saving drugs and the understanding of key biochemical pathways.

From Obscurity to Essential Medicines: A Historical Overview

The story of pyrazine-containing compounds is one of remarkable scientific progression. The first synthesis of a pyrazine derivative, tetraphenylpyrazine, was reported by Laurent in 1844.[1][2] However, it was not until the late 19th century that the systematic synthesis of pyrazines began to take shape with the development of classical methods such as the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses.[1][3] Initially explored through these classical organic synthesis routes, the true potential of the pyrazine moiety remained largely untapped for decades.

A pivotal moment in its history was the synthesis of Pyrazinamide in 1936. Although its antitubercular properties were not recognized until 1952, this discovery marked a turning point, showcasing the latent therapeutic power residing within the pyrazine ring. The subsequent development of the diuretic Amiloride in 1967 and the third-generation cephalosporin antibiotic Ceftazidime, patented in 1978, further solidified the importance of pyrazines in medicinal chemistry.[4]

Beyond pharmaceuticals, the investigation into the characteristic aromas of roasted and cooked foods led to the discovery of naturally occurring pyrazines, formed through the Maillard reaction. The first discovery of a pyrazine in a natural product was tetramethylpyrazine, isolated from cultures of Bacillus subtilis in 1962.[5] This finding opened up a new field of study in food science and flavor chemistry, with compounds like tetramethylpyrazine becoming key components in the food and fragrance industries.

Quantitative Data on Key Pyrazine-Based Pharmaceuticals

The versatility of the pyrazine scaffold is evident in the diverse applications and biological activities of its derivatives. The following tables summarize key quantitative data for several prominent pyrazine-containing compounds, offering a comparative overview of their efficacy and properties.

| Drug | Class | Target/Mechanism | Key Efficacy/Potency Data |

| Pyrazinamide | Antitubercular Agent | Prodrug converted to pyrazinoic acid, disrupts membrane potential and transport in M. tuberculosis. | Therapeutic window associated with favorable outcomes: 226-355 mg·h/L (AUC).[6][7] |

| Amiloride | Potassium-sparing Diuretic | Blocks epithelial sodium channel (ENaC). | IC50 for ENaC blockade: ~0.1 μM.[8] |

| Ceftazidime | Cephalosporin Antibiotic | Inhibits bacterial cell wall synthesis. | MIC90 values: 4 to 8 µg/mL against Pseudomonas sp.[9]; MIC50 values: 0.06 to 4 µg/mL against most enterobacteria.[9] |

| Bortezomib | Proteasome Inhibitor | Reversible inhibitor of the 26S proteasome. | Ki: 0.6 nM for the 20S proteasome.[10]; IC50 values: 3–20 nM in multiple myeloma cell lines. |

| Favipiravir | Antiviral Agent | Inhibits viral RNA-dependent RNA polymerase. | EC50 values against Influenza A viruses: 0.19 to 22.48 μM.[5] |

| Glipizide | Antidiabetic Agent (Sulfonylurea) | Inhibits ATP-sensitive potassium channels in pancreatic β-cells, stimulating insulin secretion. | Lowers HbA1c by 1.0-1.5 percentage points. |

| Pazinaclone | Anxiolytic (Nonbenzodiazepine) | Positive allosteric modulator of the GABA-A receptor. | Binds to the benzodiazepine site on the GABA-A receptor. |

Foundational Synthetic Methodologies: Experimental Protocols

The synthesis of the pyrazine ring and its derivatives has been a subject of extensive research. Two classical methods, the Staedel-Rugheimer and the Gutknecht pyrazine syntheses, laid the groundwork for more advanced synthetic strategies.

Staedel–Rugheimer Pyrazine Synthesis (1876)

This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[1]

Detailed Protocol:

-

Preparation of the α-amino ketone: 2-chloroacetophenone is reacted with an excess of aqueous or alcoholic ammonia. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution of the chlorine atom with an amino group.[1]

-

Self-condensation: The resulting α-amino ketone undergoes spontaneous or base-catalyzed self-condensation.[1] Two molecules of the amino ketone react to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. Common oxidizing agents for this step include air, mercury(I) oxide, or copper(II) sulfate.[1] The crude pyrazine product is then purified by distillation or recrystallization.

Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ.[1]

Detailed Protocol:

-

Formation of the α-oximinoketone: A ketone is treated with nitrous acid (generated from sodium nitrite and a mineral acid) to form an α-oximinoketone.[1]

-

Reduction to the α-amino ketone: The α-oximinoketone is then reduced to the corresponding α-amino ketone. This reduction can be achieved using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation.[1]

-

Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine, which is subsequently oxidized to the pyrazine derivative. The oxidation is often carried out using air or a mild oxidizing agent.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of many pyrazine-containing drugs are a consequence of their specific interactions with key cellular pathways.

Glipizide's Mechanism of Action on Pancreatic β-Cells

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Gutknecht Condensation | CoLab [colab.ws]

- 7. 2-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

Reactivity of the chlorine atom in Methyl 3-chloropyrazine-2-carboxylate.

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in Methyl 3-chloropyrazine-2-carboxylate

Introduction

This compound is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. The pyrazine core is a prevalent scaffold in numerous approved drugs. The reactivity of this compound is dominated by the chemistry of the chlorine atom at the 3-position. The electron-deficient nature of the pyrazine ring, further accentuated by the two nitrogen atoms and the electron-withdrawing methyl carboxylate group at the 2-position, significantly activates the C-Cl bond. This activation renders the chlorine atom an excellent leaving group, making the molecule highly susceptible to a variety of substitution reactions. This guide provides a comprehensive overview of the reactivity of the chlorine atom in this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Core Reactivity: The Activated C-Cl Bond

The primary driver for the reactivity of the chlorine atom is the electronic landscape of the pyrazine ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups through inductive effects. This effect is compounded by the methyl carboxylate group at the adjacent position. Consequently, the carbon atom bonded to the chlorine becomes highly electrophilic and prone to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

One of the most fundamental transformations of this compound is the nucleophilic aromatic substitution (SNAr) reaction. In this two-step process, a nucleophile attacks the carbon bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The electron-withdrawing groups on the pyrazine ring are crucial for stabilizing this intermediate.[1][2] In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2]

The general mechanism for the SNAr reaction is as follows:

-

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine.

-

Formation of Meisenheimer Complex: A negatively charged, non-aromatic intermediate is formed.[2]

-

Elimination of Leaving Group: The chloride ion is expelled, and the aromaticity of the pyrazine ring is restored.

A variety of nucleophiles can be employed in SNAr reactions with chloropyrazines, including amines, alkoxides, and thiols, to generate a diverse range of substituted pyrazine derivatives.[3] For instance, the reaction with amines (amination) is a common method to introduce nitrogen-containing substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling aryl halides with amines.[6][7] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines.[6] The reaction typically employs a palladium precursor, a bulky, electron-rich phosphine ligand, and a base.[8]

| Parameter | Typical Conditions |

| Coupling Partner | Primary or secondary amines |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky phosphines (e.g., XPhos, SPhos, BrettPhos), BINAP, DPPF[6][8][9] |

| Base | NaOt-Bu, LiHMDS, Cs₂CO₃, K₃PO₄[7] |

| Solvent | Toluene, Dioxane, THF |

| Temperature | Room temperature to 110 °C |

| Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination. |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[5] This reaction is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions.[10]

| Parameter | Typical Conditions |

| Coupling Partner | Aryl or vinyl boronic acids/esters |

| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, PCy₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80 °C to 120 °C |

| Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling. |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] A distinctive feature of this reaction is its use of a dual catalytic system, typically involving a palladium complex and a copper(I) salt co-catalyst, in the presence of an amine base.[11][12]

| Parameter | Typical Conditions |

| Coupling Partner | Terminal alkynes |

| Palladium Precursor | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Ligand | PPh₃ |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

| Temperature | Room temperature to 80 °C |

| Table 3: Typical Reaction Conditions for Sonogashira Coupling. |

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

To a solution of this compound (1.0 equiv.) in an anhydrous solvent such as toluene or dioxane are added the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (2-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.). The reaction vessel is sealed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water. The mixture is thoroughly degassed and then heated under an inert atmosphere at a temperature between 80 and 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

General Protocol for Sonogashira Coupling

In an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are dissolved in an anhydrous solvent like THF or DMF. An amine base (e.g., triethylamine, >2.0 equiv.) is added, followed by the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at room temperature or heated to 50-80 °C for 2 to 18 hours. After the reaction is complete, the mixture is filtered to remove the ammonium salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. Purification by column chromatography affords the desired coupled product.

Conclusion

The chlorine atom in this compound is highly activated towards a range of substitution reactions, making it an exceptionally valuable and versatile synthon in organic chemistry. Its reactivity in both nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, provides medicinal and agricultural chemists with robust and flexible strategies for the synthesis of complex pyrazine-containing molecules. The ability to selectively form new C-N and C-C bonds at the 3-position of the pyrazine ring under well-established conditions underscores the importance of this compound as a foundational building block in the development of novel chemical entities.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

Solubility of Methyl 3-chloropyrazine-2-carboxylate in organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropyrazine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility in various organic solvents is paramount for reaction setup, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility testing.

Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing the methodologies to enable researchers to determine the solubility of this compound in their specific solvent systems.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 27825-21-4 |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Appearance | White to orange to green powder or lump |

| Melting Point | 31-33 °C |

| Boiling Point | 89 °C at 2 mmHg |

Qualitative Solubility Assessment

While specific quantitative data is scarce, a general qualitative assessment of solubility can be inferred from the structural features of this compound and the principle of "like dissolves like". The molecule possesses both polar (ester and pyrazine ring nitrogens) and non-polar (chlorine and methyl groups, aromatic ring) characteristics.

Based on this, it is anticipated that this compound will exhibit at least some degree of solubility in a range of common organic solvents. A general workflow for a preliminary qualitative solubility assessment is provided below.

Caption: A simple workflow for the rapid qualitative assessment of solubility.

Quantitative Solubility Determination: Experimental Protocols

For precise and reproducible solubility data, the following experimental protocols are recommended. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[1][2][3]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Caption: Step-by-step workflow of the shake-flask method for quantitative solubility measurement.

Detailed Methodology:

-

Preparation of Materials:

-

Ensure the this compound is of high purity.

-

Use analytical grade or higher purity organic solvents.

-

Calibrate all analytical instruments, such as balances and spectrophotometers or chromatographs.

-

-

Equilibration:

-

Add an amount of this compound to a vial that is visibly in excess of what is expected to dissolve.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker bath and agitate at a constant speed. The equilibration time should be determined experimentally, but 24 to 48 hours is a common starting point.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand in the temperature-controlled bath for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis of Solute Concentration:

-

The concentration of this compound in the saturated solution can be determined by a suitable analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often a good choice due to its sensitivity and specificity.

-

Method Development: A validated HPLC method should be established. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

Sample Analysis: The filtered saturated solution will likely need to be diluted with the solvent to fall within the linear range of the calibration curve. The exact dilution factor should be recorded. The diluted sample is then injected into the HPLC system, and the concentration is determined from the calibration curve.

-

-

Data Calculation and Reporting:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = C_measured (mg/mL) * Dilution Factor

-

The solubility can also be expressed in other units, such as mol/L, by using the molecular weight of the compound.

-

Data Presentation

While specific experimental data for this compound is not available in the literature reviewed, Table 2 provides a template for how experimentally determined solubility data should be presented for clarity and comparison.

Table 2: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 8.93 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |

| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |

Logical Relationships in Solubility Studies

The process of conducting a comprehensive solubility study involves a logical progression of steps, from initial assessment to detailed quantitative analysis and data interpretation.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-chloropyrazine-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropyrazine-2-carboxylate is a versatile heterocyclic building block widely employed in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its pyrazine core, substituted with both an electron-withdrawing ester group and a reactive chlorine atom, makes it an excellent substrate for a variety of synthetic transformations. The pyrazine moiety is a recognized "privileged scaffold" in drug design, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases.[1] Consequently, this compound serves as a crucial starting material for the synthesis of potent kinase inhibitors and other biologically active molecules.[2][3]

This document provides detailed application notes and experimental protocols for two primary classes of reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of pyrazine derivatives starting from this compound.

Caption: Synthetic pathways using this compound.

Nucleophilic Aromatic Substitution (SNAr)